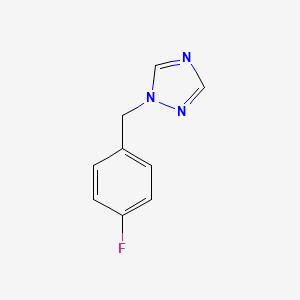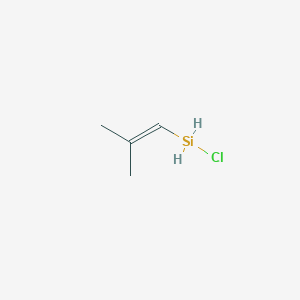![molecular formula C15H19N3O3 B8630582 Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B8630582.png)
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by the morpholino group.
Esterification: The acetic acid ethyl ester moiety can be introduced through esterification reactions, where the carboxylic acid group on the benzimidazole core reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound can be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester: A similar compound with a different substitution pattern.
Indole-3-acetic acid: Another heterocyclic compound with biological activity.
Uniqueness
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is unique due to the presence of the morpholino group and the acetic acid ethyl ester moiety, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C15H19N3O3 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
ethyl 2-(6-morpholin-4-yl-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C15H19N3O3/c1-2-21-15(19)10-14-16-12-4-3-11(9-13(12)17-14)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17) |
Clé InChI |
ZQUATSVPSNVBPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-Methylpiperidin-2-yl)propyl]aniline](/img/structure/B8630502.png)
![3-(3-Chlorophenyl)-2,6-dimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B8630508.png)


![4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)

![N,N''-Di[1,1'-biphenyl]-2-ylguanidine](/img/structure/B8630548.png)





